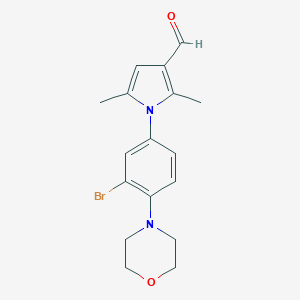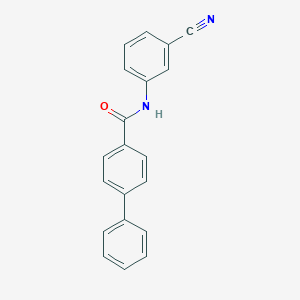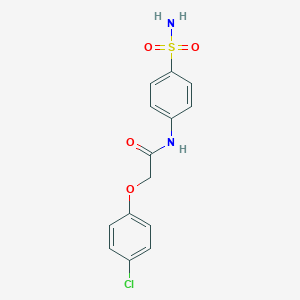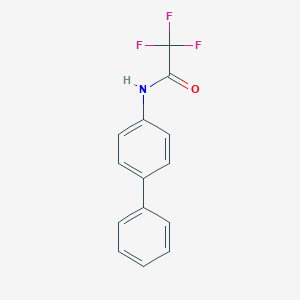
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are many future directions for research on 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, future research could focus on optimizing the synthesis method for the compound to improve yield and purity.
Synthesis Methods
The synthesis of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to have antitumor activity, and it has been investigated for its potential use in the treatment of cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
340319-08-6 |
|---|---|
Product Name |
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Molecular Formula |
C17H19BrN2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-(3-bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-14(11-21)13(2)20(12)15-3-4-17(16(18)10-15)19-5-7-22-8-6-19/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
YDKZDGLEEFVWBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)


![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)




![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)